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Compound of Interest

Compound Name: trans-2-Pentene

Cat. No.: B123489

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure of trans-2-pentene,
also known by its IUPAC name (E)-pent-2-ene.[1] The document details its chemical identity,
structural parameters, and the experimental methodologies used for its characterization,
offering valuable insights for professionals in research and development.

Chemical Identity and Physical Properties

trans-2-Pentene is an unsaturated hydrocarbon with the chemical formula CsHio.[1] It is a
geometric isomer of 2-pentene, where the ethyl and methyl groups are located on opposite
sides of the carbon-carbon double bond.[2][3] This 'trans' configuration results in a more stable
molecule with minimized steric hindrance compared to its ‘cis' counterpart.[4] It is a colorless,
flammable liquid with a hydrocarbon-like odor.[5]

Table 1: General and Physical Properties of trans-2-Pentene
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Property Value Reference
IUPAC Name (E)-pent-2-ene [1]
Synonyms (E)-2-Pentene, trans-beta- o
Amylene

CAS Number 646-04-8 [1]
Molecular Formula CsHio [1]
Molar Mass 70.13 g/mol [1]
Density 0.649 g/mL at 25 °C

Boiling Point 36.3°C [1]
Melting Point -140.2 °C [1]
Refractive Index 1.3793 at 20 °C [4]

Molecular Geometry and Bonding

The geometry of trans-2-pentene is defined by the sp? hybridization of the two central carbon
atoms participating in the double bond, and the sp? hybridization of the other carbon atoms in
the ethyl and methyl groups. The double bond restricts rotation, leading to its defined trans
stereochemistry.

While direct experimental data from gas-phase electron diffraction or microwave spectroscopy
for trans-2-pentene is not readily available in the literature, a close approximation of its bond
lengths and angles can be derived from experimental data for trans-2-butene, a structurally
similar molecule.

Table 2: Approximate Bond Lengths and Angles for trans-2-Pentene (based on experimental
data for trans-2-butene)
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Parameter Value

Bond Lengths (A)

Cc=C 1.347
C-C (adjacent to double bond) 1.508
C-H (vinylic) ~1.09
C-H (alkyl) ~1.10

**Bond Angles (°) **

C-C=C 123.8
H-C=C ~120
H-C-H (methyl) ~109.5
H-C-C (ethyl) ~109.5

Spectroscopic Characterization

The molecular structure of trans-2-pentene is elucidated and confirmed through various
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are powerful tools for determining the connectivity and chemical
environment of atoms in trans-2-pentene.

Table 3: *H NMR Spectroscopic Data for trans-2-Pentene
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] Chemical Shift () o Coupling Constant

Proton Assignment Multiplicity

ppm (J) Hz
Vinylic Protons )

~5.4 Multiplet
(CH=CH)
Methylene Protons (- ]

~1.9-2.0 Quintet ~7.5
CHz2-)
Methyl Protons (=CH-

~1.6 Doublet ~6.5
CHs)
Methyl Protons (-CHa- ]

~0.9-1.0 Triplet ~7.5

CHs)

Table 4: 13C NMR Spectroscopic Data for trans-2-Pentene

Carbon Assignment Chemical Shift (6) ppm
Vinylic Carbons (C=C) ~125-135

Methylene Carbon (-CH2-) ~25

Methyl Carbon (=CH-CHs) ~17

Methyl Carbon (-CH2z-CHs) ~13

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of trans-2-pentene shows characteristic absorption bands for C-H and C=C bonds.

Table 5: Key Infrared Absorption Bands for trans-2-Pentene
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Functional Group Wavenumber (cm~—?) Intensity
=C-H stretch (vinylic) 3000-3100 Medium
C-H stretch (alkyl) 2850-3000 Strong
C=C stretch ~1670 Medium
=C-H bend (trans) ~965 Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of trans-2-pentene. The molecular ion peak ([M]*) is observed at an m/z ratio corresponding to

its molecular weight.

Table 6: Major Fragments in the Mass Spectrum of trans-2-Pentene

m/z lon

70 [CsH10]* (Molecular lon)
55 [CaH]*

42 [CsHe]*

4 [CsHs]*

29 [CaHs]*

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of trans-2-pentene. The
following sections outline standard experimental protocols.

'H and **C NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.

Methodology:
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o Sample Preparation: Dissolve approximately 5-10 mg of trans-2-pentene in about 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:

o Tune and shim the spectrometer to optimize the magnetic field homogeneity.

o Acquire the *H spectrum using a standard pulse sequence. Typical parameters include a
30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

o Acquire the 13C spectrum using a proton-decoupled pulse sequence to obtain singlets for
each carbon environment.

» Data Processing:

[e]

Apply Fourier transformation to the Free Induction Decay (FID).

(¢]

Phase the resulting spectrum.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[¢]

Integrate the peaks in the *H spectrum to determine proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in trans-2-pentene.
Methodology:

o Sample Preparation: As trans-2-pentene is a liquid, it can be analyzed neat. Place a drop of
the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

e Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

o Data Acquisition:
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o Record a background spectrum of the clean, empty salt plates.
o Place the sample-containing salt plates in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of trans-2-pentene,
and to assess its purity.

Methodology:

o Sample Preparation: Prepare a dilute solution of trans-2-pentene in a volatile organic
solvent (e.g., hexane or dichloromethane).

¢ Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
e GC Conditions:

o Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

o Carrier Gas: Helium at a constant flow rate.

o Injection: Inject a small volume (e.g., 1 pL) of the sample solution into the heated injection
port.

o Temperature Program: Start at a low oven temperature (e.g., 40 °C) and ramp up to a
higher temperature (e.g., 150 °C) to ensure separation from any impurities.

e MS Conditions:
o lonization: Use Electron Impact (El) ionization at 70 eV.

o Mass Analyzer: Scan a mass range of m/z 30-200.
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o Data Analysis: Identify the peak corresponding to trans-2-pentene in the gas chromatogram
and analyze its corresponding mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow
for the characterization of trans-2-pentene.

Caption: Molecular structure of trans-2-pentene.
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Caption: Experimental workflow for characterizing trans-2-pentene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
of trans-2-Pentene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123489#molecular-structure-of-trans-2-pentene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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